N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Overview
Description
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinyl and pyridinyl moiety, which are known for their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:
Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridinyl Group: This step involves the coupling of the pyridazinyl intermediate with a pyridinyl derivative.
Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl-pyridinyl intermediate with a thiol reagent.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with p-toluidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogens in the pyridazinyl or pyridinyl rings, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(phenyl)acetamide
- 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide
- 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide lies in its specific substitution pattern and the presence of both pyridazinyl and pyridinyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-5-7-14(8-6-13)20-17(23)12-24-18-10-9-16(21-22-18)15-4-2-3-11-19-15/h2-11H,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTYLHNGZHEKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322319 | |
Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893995-24-9 | |
Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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